molecular formula C19H19ClN4O2 B1672392 CB2 receptor agonist 7 CAS No. 871819-90-8

CB2 receptor agonist 7

Numéro de catalogue: B1672392
Numéro CAS: 871819-90-8
Poids moléculaire: 370.8 g/mol
Clé InChI: VARGWBUXBMFVJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-554418A est un nouveau composé azaindole qui agit comme un agoniste sélectif du récepteur cannabinoïde de type 2 (CB2). Il a été développé par GlaxoSmithKline pour le traitement de la douleur chronique. Le composé a montré une efficacité dans les modèles de douleur articulaire aiguë et chronique .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Structural Scaffolds and Synthetic Modifications

CB2 agonists often derive from diverse chemical scaffolds, including 1,8-naphthyridin-2(1H)-one-3-carboxamides and benzylidenethiazolidinediones . Modifications to these scaffolds critically influence receptor binding and functionality:

  • 1,8-Naphthyridine Derivatives (Source ):

    • Substitutions at C-6 of the naphthyridine scaffold (e.g., compounds 14 , 18 , 23 ) switch functionality from agonist to inverse agonist/antagonist.

    • Position N-1 modifications (e.g., alkyl/cycloalkyl groups) enhance CB2 selectivity without altering agonist activity.

  • Benzylidenethiazolidinedione Derivatives (Source ):

    • R1 substituents (isopropyl, isobutyl, cyclopentyl) optimize CB2 affinity. For example:

      • Compound 6 (R1 = isopropyl, R2 = o-fluorophenyl) shows EC₅₀ = 0.37 ± 0.26 µM for CB2 agonism.

      • Compound 8 (R1 = isopropyl, R2 = 4-methylmorpholine) achieves EC₅₀ = 0.09 ± 0.07 µM, the highest potency in its series.

Functional Activity and Selectivity

Key functional data for representative agonists are summarized below:

Table 1: Functional Profiles of Select CB2 Agonists

CompoundEC₅₀ (CB2)Selectivity (CB2/CB1)Functional PathwaySource
A1 28.0 nM>1,000-foldcAMP inhibition, β-arrestin recruitment
6 0.37 µM25-foldCalcium mobilization
8 0.09 µM8.3-foldcAMP inhibition
14 20.6 nM>1,000-foldβ-arrestin recruitment
8g 23.7 nM9.2-foldGTPγS binding
  • Agonist vs. Inverse Agonist Switching :

    • Substitution at C-6 (e.g., 18 , 23 ) converts agonists into inverse agonists by disrupting interaction with the toggle switch residue W6.48 .

    • Docking studies show agonists (e.g., A1 , 5 ) stabilize the W6.48 trans conformation, while inverse agonists (e.g., 23 ) block this transition .

Binding Mechanisms and Pharmacological Effects

  • Key Interactions (Source , , ):

    • π–π stacking with F2.57(87)/W5.43(194) in CB2’s TMH2-3-6-7 region.

    • Hydrogen bonds with K3.28(109) and S7.39(285) stabilize agonist binding.

    • Lipophilicity (e.g., HU308) enables membrane channel access in CB2, while polar agonists (e.g., LEI-102) bind extracellularly .

  • In Vivo Efficacy :

    • LEI-102 reduces nephropathy in chemotherapy models (oral ED₅₀ = 3 mg/kg) .

    • MDA7 (a CB2 agonist) attenuates neuroinflammation and amyloid-β clearance in Alzheimer’s models .

Table 2: Scaffold-Dependent Activity Trends

ScaffoldAgonist ExamplesKey SAR Insight
1,8-NaphthyridinonesA1 , 14 C-6 substitution dictates inverse agonism
Benzylidenethiazolidinediones6 , 8 R2 = 4-methylmorpholine optimizes potency
7-Azaindolequinuclidinones8g Ki = 23.7 nM (CB2), 9.2-fold selectivity

Critical Residues for CB2 Activation

Mutagenesis studies identify residues essential for agonist efficacy (Source ):

  • H95²·⁶⁵ : Required for G protein activation by LEI-102 and APD371.

  • F117³·³⁶ : Critical for all synthetic agonists (e.g., HU308, CP55,940).

  • V261⁶·⁵¹ : Influences APD371’s partial agonism.

Applications De Recherche Scientifique

GSK-554418A has several scientific research applications:

Mécanisme D'action

GSK-554418A exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain. Upon activation, GSK-554418A triggers a cascade of intracellular signaling pathways that lead to the inhibition of pain signals and reduction of inflammation .

Comparaison Avec Des Composés Similaires

GSK-554418A est unique par rapport aux autres agonistes du CB2 en raison de sa haute sélectivité et de sa puissance. Des composés similaires incluent:

Activité Biologique

CB2 receptor agonist 7, a selective ligand for the cannabinoid type 2 receptor (CB2R), has garnered attention for its potential therapeutic applications in various pathologies, particularly those involving inflammation and neurodegeneration. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

CB2 receptors are primarily expressed in the immune system but are also found in the central nervous system (CNS). Activation of these receptors by agonists like this compound can lead to several biological effects:

  • Anti-inflammatory Effects : CB2R activation modulates neuroinflammatory responses, shifting microglial cells from a pro-inflammatory to an anti-inflammatory state. This has been demonstrated in models of neuropathic pain and neurodegenerative diseases, where CB2 agonists reduced inflammatory markers and improved neuronal function .
  • Neuroprotection : Research indicates that CB2 receptor agonists can protect against neurodegenerative processes. In Alzheimer's disease models, these agonists promoted the clearance of amyloid plaques and supported synaptic plasticity recovery .
  • Pain Management : In various animal models, treatment with CB2 agonists has shown efficacy in preventing mechanical allodynia and reducing pain associated with conditions like spinal nerve ligation and complex regional pain syndrome .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryModulates microglial function; reduces cytokine release
NeuroprotectiveEnhances synaptic plasticity; promotes amyloid clearance
Pain reliefPrevents mechanical allodynia in neuropathic pain models
Immune modulationShifts immune response towards anti-inflammatory pathways

Case Study 1: Neuropathic Pain Management

In a preclinical study involving mice subjected to spinal nerve ligation, administration of this compound significantly reduced mechanical allodynia compared to control groups. The study noted a marked decrease in pro-inflammatory cytokines, correlating with improved behavioral outcomes. This suggests that targeting CB2 receptors may provide a novel approach for managing chronic pain conditions .

Case Study 2: Alzheimer's Disease

Another study investigated the effects of this compound on amyloid-beta pathology in a transgenic mouse model of Alzheimer's disease. Results indicated that treatment led to a significant reduction in amyloid plaque burden and an improvement in cognitive function as measured by behavioral tests. The underlying mechanism was attributed to enhanced microglial phagocytosis mediated by CB2R activation .

Research Findings

Recent studies have highlighted the selective nature of CB2 receptor agonists, including this compound. The following points summarize key findings:

  • Selectivity Over CB1 Receptors : Unlike CB1 receptors, which are associated with psychotropic effects, CB2 receptors are devoid of such effects when activated by selective agonists. This makes them attractive targets for therapeutic development .
  • Biased Signaling : Some studies have shown that certain CB2R agonists exhibit biased signaling, preferentially activating specific pathways (e.g., MAPK) while inhibiting others (e.g., cAMP). This bias can influence the therapeutic outcomes and side effect profiles of these compounds .
  • Clinical Development : Despite promising preclinical results, clinical translation has been challenging. Many compounds targeting CB2 receptors have not demonstrated efficacy in human trials as robustly as expected based on animal models .

Propriétés

Numéro CAS

871819-90-8

Formule moléculaire

C19H19ClN4O2

Poids moléculaire

370.8 g/mol

Nom IUPAC

[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22)

Clé InChI

VARGWBUXBMFVJN-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4

SMILES canonique

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone
GSK 554418A
GSK-554418A
GSK554418A

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of 4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (25.0 g) in dry dimethylformamide (300 ml), was treated with 1-hydroxybenzotriazole (14.00 g), N-ethylmorpholine (42 ml), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (19.03 g) and morpholine (14.4 ml) at 23° C. under argon with stirring. After 24 h, the solution was evaporated in vacuo and treated with aqueous saturated sodium carbonate (200 ml) and water (300 ml). The mixture was extracted with ethyl acetate (5×200 ml), and the combined, dried (Na2SO4) organic extracts were evaporated in vacuo. The residue was purified by column chromatography on a Biotage silica column (800 g) eluting with ethyl acetate-hexane (1:1 to 7:3) to give the free base of the title compound (26.9 g). A portion of the free base (21.9 g) in methanol (250 ml) was treated with 1.0M hydrochloric acid in diethyl ether to pH1 and then evaporated in vacuo. Trituration of the residue with ether followed by filtration yielded the title compound (22.75 g).
Name
4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
19.03 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB2 receptor agonist 7
Reactant of Route 2
Reactant of Route 2
CB2 receptor agonist 7
Reactant of Route 3
Reactant of Route 3
CB2 receptor agonist 7
Reactant of Route 4
Reactant of Route 4
CB2 receptor agonist 7
Reactant of Route 5
Reactant of Route 5
CB2 receptor agonist 7
Reactant of Route 6
Reactant of Route 6
CB2 receptor agonist 7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.